molecular formula C6H8ClNO2 B13885986 1-(Chloromethyl)piperidine-2,6-dione

1-(Chloromethyl)piperidine-2,6-dione

Cat. No.: B13885986
M. Wt: 161.58 g/mol
InChI Key: BQMNOFMIPNDHEH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)piperidine-2,6-dione is a heterocyclic organic compound that features a piperidine ring substituted with a chloromethyl group at the 1-position and two keto groups at the 2 and 6 positions.

Preparation Methods

The synthesis of 1-(Chloromethyl)piperidine-2,6-dione can be achieved through several routes. One common method involves the reaction of piperidine-2,6-dione with chloromethylating agents under controlled conditions. For instance, the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride can facilitate the chloromethylation process . Another approach involves the use of acetates and acrylamides with potassium tert-butoxide as a promoter, leading to the formation of piperidine-2,6-dione derivatives via Michael addition and intramolecular nucleophilic substitution processes .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solvent-free conditions and functional group tolerance are often emphasized to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

1-(Chloromethyl)piperidine-2,6-dione undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

Common reagents used in these reactions include strong bases like potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1-(Chloromethyl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)piperidine-2,6-dione and its derivatives often involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as a ligand for certain proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-(Chloromethyl)piperidine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and versatility in synthetic applications .

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

1-(chloromethyl)piperidine-2,6-dione

InChI

InChI=1S/C6H8ClNO2/c7-4-8-5(9)2-1-3-6(8)10/h1-4H2

InChI Key

BQMNOFMIPNDHEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCl

Origin of Product

United States

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